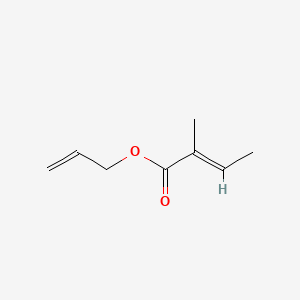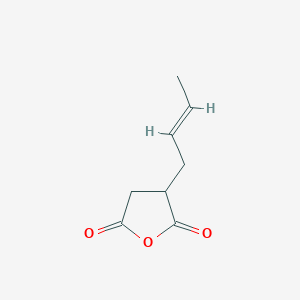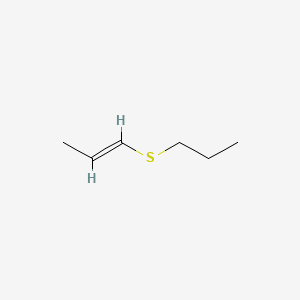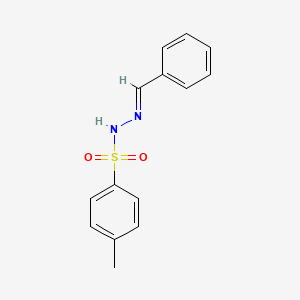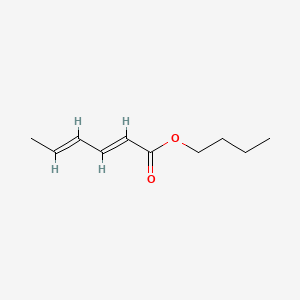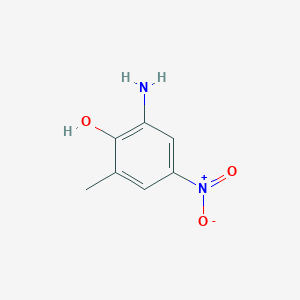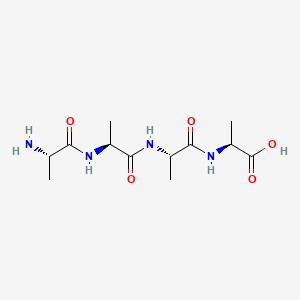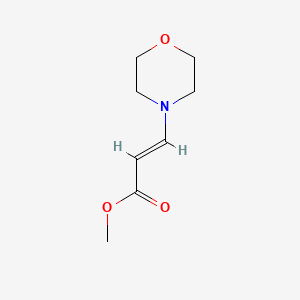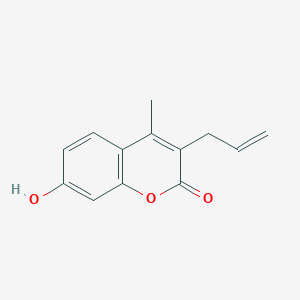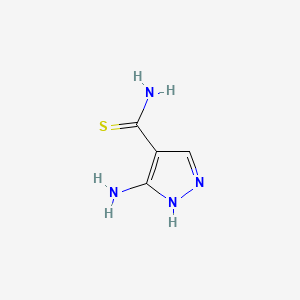
5-amino-1H-pyrazole-4-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-amino-1H-pyrazole-4-carbothioamide is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of the amino and carbothioamide groups in the pyrazole ring enhances its reactivity and potential for forming various derivatives.
Mechanism of Action
Target of Action
The primary targets of 5-amino-1H-pyrazole-4-carbothioamide are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play a critical role in various cancers, and their aberrant activation has led to the development of several FGFR inhibitors in the clinic .
Mode of Action
This compound interacts with its targets by acting as a covalent inhibitor . It was designed and synthesized to target both wild-type FGFRs and the gatekeeper mutants . The compound demonstrates nanomolar activities against FGFR1, FGFR2, FGFR3, and the FGFR2 V564F gatekeeper mutant .
Biochemical Pathways
The compound affects the biochemical pathways associated with FGFRs. The aberrant activation of these receptors is known to play a critical role in various cancers . By inhibiting FGFRs, the compound can potentially disrupt these pathways and their downstream effects, thereby exerting its anticancer effects .
Pharmacokinetics
Its nanomolar activities against its targets suggest that it may have good bioavailability .
Result of Action
The compound strongly suppresses the proliferation of certain cancer cells. Specifically, it has been shown to inhibit the growth of NCI-H520 lung cancer cells, SNU-16, and KATO III gastric cancer cells . An X-ray co-crystal structure revealed that the compound irreversibly binds to FGFR1 .
Action Environment
The emergence of drug resistance, primarily due to gatekeeper mutations in fgfrs, has been identified as a factor limiting the clinical efficacy of fgfr inhibitors . This suggests that genetic variations in the tumor environment could influence the compound’s action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1H-pyrazole-4-carbothioamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization with α,β-unsaturated carbonyl compounds. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of recyclable catalysts and green solvents can also be employed to make the process more environmentally friendly. The reaction parameters such as temperature, pressure, and reaction time are carefully controlled to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-amino-1H-pyrazole-4-carbothioamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to a thiol or thioether.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
5-amino-1H-pyrazole-4-carbothioamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of agrochemicals and dyes.
Comparison with Similar Compounds
Similar Compounds
- 5-amino-1H-pyrazole-4-carbonitrile
- 5-amino-1H-pyrazole-4-carboxamide
- 5-amino-1H-pyrazole-4-carboxylic acid
Uniqueness
5-amino-1H-pyrazole-4-carbothioamide is unique due to the presence of the carbothioamide group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The sulfur atom in the carbothioamide group can participate in additional interactions and reactions, making this compound particularly versatile in synthetic and medicinal chemistry.
Properties
IUPAC Name |
5-amino-1H-pyrazole-4-carbothioamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4S/c5-3-2(4(6)9)1-7-8-3/h1H,(H2,6,9)(H3,5,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRWNWVXHINBCSC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1C(=S)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
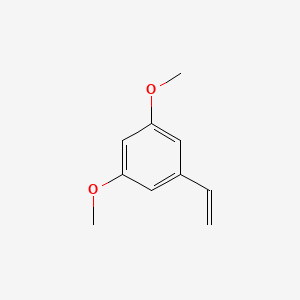
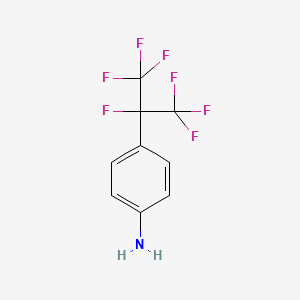

![2-[4-(3-Phenylquinoxalin-2-yl)phenyl]propan-2-amine](/img/structure/B1277378.png)
